molecular formula C9H5Cl2NO B8756674 2-(2,4-Dichlorophenyl)-3-hydroxyprop-2-enenitrile

2-(2,4-Dichlorophenyl)-3-hydroxyprop-2-enenitrile

Cat. No.: B8756674
M. Wt: 214.04 g/mol
InChI Key: JYYKWIXMUMUGGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-3-hydroxyprop-2-enenitrile is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H

InChI Key

JYYKWIXMUMUGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.6 g of metal sodium was added to dry ethanol to obtain an ethanol solution of sodium ethoxide. Then, a mixed liquid comprising 37.2 g of 2,4-dichlorophenyl acetonitrile and 22.2 g of ethyl formate, was added thereto under heating to 70° C. After the addition, the mixture was further heated and refluxed for 2 hours and then, left to stand for 1 day. The reaction solution was cooled to 0° C. and then subjected to filtration. After washing with diethyl ether, the sodium salt collected by filtration was added to 130 ml of distilled water, and 9 ml of acetic acid was dropwise added thereto under cooling at 0° C. After the dropwise addition, the mixture was stirred at room temperature for about 30 minutes. Then, the formed precipitate was collected by filtration and washed with water. It was dried to obtain 31.7 g (yield: 74%) of the desired product. Melting point: 162-163° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
Yield
74%

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